molecular formula C7H6ClNO B1418031 6-Chloro-2-methylpyridine-3-carbaldehyde CAS No. 884495-36-7

6-Chloro-2-methylpyridine-3-carbaldehyde

Cat. No. B1418031
M. Wt: 155.58 g/mol
InChI Key: BLLSRSWUYXEXNF-UHFFFAOYSA-N
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Description

6-Chloro-2-methylpyridine-3-carbaldehyde is a chemical compound with the molecular formula C7H6ClNO . It is a structural motif found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-methylpyridine-3-carbaldehyde has been studied using quantum chemical density functional theory (DFT) approach . The DFT/B3LYP method with cc-pVTZ basis set was employed to obtain the optimized stable structure and vibrational frequencies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-2-methylpyridine-3-carbaldehyde include a molecular weight of 171.58 g/mol . The compound has a refractive index of n20/D 1.527 (lit.) and a density of 1.167 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Biological Activity

6-Chloro-2-methylpyridine-3-carbaldehyde is a key compound in the synthesis of various biologically active molecules. A study by Gangadasu et al. (2002) demonstrated its use in preparing 2-chloro-5-methylpyridine-3-carbaldehyde imines, which have potential applications as herbicides, fungicides, neoplasm inhibitors, antiviral, antimicrobial, anticancer, and tubercular agents. These compounds also play a role in plant growth regulation and biological processes like vision and ATP synthesis (Gangadasu, Raju, & Rao, 2002).

Nickel(II) Chemistry

In nickel(II) chemistry, 6-methylpyridine-2-carbaldehydeoxime, a related compound, has been used to synthesize penta- and hexanuclear complexes. Escuer et al. (2011) investigated this and found the compound useful in forming complexes with antiferromagnetic and ferrimagnetic interactions, which could have implications in materials science and magnetic applications (Escuer, Vlahopoulou, & Mautner, 2011).

Chemistry of Quinoline Analogues

Hamama et al. (2018) highlighted the significance of 2-chloroquinoline-3-carbaldehyde, an analogue of 6-Chloro-2-methylpyridine-3-carbaldehyde, in synthesizing quinoline ring systems. These compounds have shown diverse biological activities and are important in synthetic applications (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

Synthesis of Complex Organic Compounds

The condensation reaction of related compounds has led to the synthesis of unexpected compounds like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, as demonstrated by Percino et al. (2005). These synthesized compounds have potential applications in organic chemistry and drug design (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Anticancer Activity

A study by Elsayed et al. (2014) on the synthesis and characterization of new complexes of 6-methylpyridine-2-carbaldehydethiosemicarbazone, a similar compound, revealed its potential anticancer activity against human colon and prostate cancer cell lines (Elsayed, Butler, Gilson, Jean-Claude, & Mostafa, 2014).

properties

IUPAC Name

6-chloro-2-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLSRSWUYXEXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660558
Record name 6-Chloro-2-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methylpyridine-3-carbaldehyde

CAS RN

884495-36-7
Record name 6-Chloro-2-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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